Bruceanol C - 114586-21-9

Bruceanol C

Catalog Number: EVT-1177934
CAS Number: 114586-21-9
Molecular Formula: C31H38O13
Molecular Weight: 618.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Picras-3-en-21-oic acid, 15-((4-(acetyloxy)-3,4-dimethyl-1-oxo-2-pentenyl)oxy)-13,20-epoxy-1,11,12-trihydroxy-2,16-dioxo-, methyl ester, (1beta,11beta,12alpha,15beta(E))- is a natural product found in Brucea antidysenterica with data available.
Source and Classification

Bruceanol C is isolated from the Brucea javanica plant, commonly found in tropical regions. The plant has been traditionally used in Chinese herbal medicine for its therapeutic properties. Quassinoids, including Bruceanol C, are classified as secondary metabolites that exhibit significant biological activity, particularly in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Synthesis Analysis

The synthesis of Bruceanol C typically involves extraction and purification processes from the Brucea javanica plant. The general method includes:

  1. Extraction: Plant materials (leaves, stems, or roots) are subjected to solvent extraction using solvents like methanol or ethyl acetate.
  2. Chromatography: The crude extract is further purified using column chromatography techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).
  3. Characterization: The purified compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its molecular structure and purity.

For instance, one study reported the isolation of Bruceanol C through a series of chromatographic techniques, yielding a product with a defined molecular formula of C20H28O8C_{20}H_{28}O_8 .

Molecular Structure Analysis

Bruceanol C has a complex molecular structure typical of quassinoids. Its molecular formula is C20H28O8C_{20}H_{28}O_8, which indicates the presence of multiple functional groups contributing to its biological activity.

Structural Features

  • Tetracyclic Framework: Bruceanol C features a tetracyclic core structure, which includes several hydroxyl groups that enhance its reactivity and interaction with biological targets.
  • Functional Groups: The presence of multiple hydroxyl (-OH) groups contributes to its solubility in polar solvents and its ability to form hydrogen bonds, which is crucial for its biological interactions .

Spectroscopic analysis reveals characteristic peaks corresponding to various hydrogen environments within the molecule, confirming the presence of specific functional groups that play a role in its pharmacological activities.

Chemical Reactions Analysis

Bruceanol C participates in various chemical reactions that can affect its biological activity:

  1. Hydrolysis: The ester bonds present in Bruceanol C can undergo hydrolysis in aqueous environments, potentially leading to the release of active metabolites.
  2. Oxidation-Reduction Reactions: The hydroxyl groups in Bruceanol C can participate in oxidation-reduction reactions, influencing its stability and reactivity under physiological conditions.
  3. Complexation: Bruceanol C may form complexes with metal ions or other biomolecules, altering its pharmacokinetic properties and enhancing its therapeutic efficacy .
Mechanism of Action

The mechanism of action of Bruceanol C primarily involves:

  • Inhibition of Cell Proliferation: Bruceanol C has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G0/G1 phase. This action is often mediated through the inhibition of topoisomerase II activity, which is crucial for DNA replication and repair .
  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
  • Reactive Oxygen Species Generation: Bruceanol C may also induce oxidative stress within cells, leading to increased levels of reactive oxygen species (ROS), which can further promote apoptosis in malignant cells .
Physical and Chemical Properties Analysis

Bruceanol C exhibits several notable physical and chemical properties:

  • Appearance: It is typically obtained as a white or yellow powder.
  • Solubility: Bruceanol C is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide but has limited solubility in water due to its hydrophobic regions.
  • Stability: The compound's stability can be influenced by pH and temperature; it is generally stable under acidic conditions but may degrade under alkaline conditions .

Key Properties

PropertyValue
Molecular Weight396.43 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under acidic conditions
Applications

Bruceanol C has significant potential applications in various fields:

  • Pharmaceuticals: Due to its antitumor properties, Bruceanol C is being investigated for use in cancer therapies. Its ability to induce apoptosis makes it a candidate for developing novel anticancer agents.
  • Natural Products Chemistry: As a quassinoid, it serves as an important model compound for studying structure-activity relationships among similar natural products.
  • Research Tool: Bruceanol C can be used in laboratory settings to explore mechanisms of action related to cell signaling pathways involved in cancer progression and treatment responses .
Introduction to Bruceanol C

Definition and Chemical Classification

Quassinoid Family: Structural and Functional Characteristics

Quassinoids represent a distinct class of degraded triterpenoids originating from the euphane or tirucallane triterpene scaffolds through extensive oxidative modifications. Characterized by their highly oxygenated lactone structures, they are renowned as some of the most bitter natural compounds known [7]. These metabolites share a core framework typically comprising four fused rings (three six-membered and one five-membered lactone ring), often decorated with epoxide, ketone, hydroxy, and ester functional groups that critically influence their bioactivity [7] [10]. Functionally, quassinoids exhibit a spectrum of pharmacological effects, including antitumor, antimalarial, anti-inflammatory, and insecticidal activities, largely attributed to their ability to inhibit protein synthesis and disrupt cellular proliferation pathways [5] [7]. Their structural complexity and diversity arise from variations in oxidation states, stereochemistry, and side-chain substituents across different subclasses.

Table 1: Representative Quassinoids and Their Structural Features

Quassinoid NameCore Structure TypeKey Functional GroupsBiological Significance
QuassinC20-Tetracyclicδ-Lactone, C-11 ketonePrototype insecticide
BruceantinC20-PicrasaneC-15 ester, C-2,C-3 unsaturationClinical anticancer candidate
Bruceanol CC20-PicrasaneC-15 ester, C-1,C-11,C-12 hydroxy, C-13,C-20 epoxidePotent cytotoxicity
BrusatolC20-PicrasaneC-15 ester, C-11,C-12 epoxideNrf2 pathway inhibition

Bruceanol C as a C20-Picrasane-Type Triterpenoid

Bruceanol C is classified specifically as a C20-picrasane-type quassinoid, denoting its origin from the degradation of a C30 triterpenoid precursor and its structural alignment with the picrasane skeleton [7]. This molecular framework features a characteristic 13,20-epoxy bridge and a C15 side chain bearing a complex ester moiety [(3E)-5-acetoxy-4,5-dimethyl-2-oxo-3-hexenoyl], which is pivotal for its biological interactions [1] [3]. The compound’s stereochemistry includes defined configurations at C-1(β), C-11(β), C-12(α), and C-15(β), while the configuration at C-8 is denoted as ξ (variable) [1]. Critical structural elements contributing to its bioactivity include:

  • The α,β-unsaturated ketone at C-2/C-3, facilitating Michael addition reactions with cellular nucleophiles.
  • Multiple hydroxy groups (C-1, C-11, C-12) enabling hydrogen bonding with biological targets.
  • The epoxy group creating electrophilic sites susceptible to nucleophilic attack.
  • The esterified side chain at C-15 enhancing membrane permeability and target recognition [1] [5].

Table 2: Molecular Characteristics of Bruceanol C and Related Quassinoids

CompoundMolecular FormulaMolecular Weight (g/mol)Oxygen AtomsKey Functional Elements
Bruceanol CC₃₁H₃₈O₁₃618.6313C-15 ester, C-1/11/12-OH, C-13,20-epoxy
BruceantinC₃₂H₃₈O₁₁574.6411C-15 ester, C-11,12-epoxy
BrusatolC₂₆H₃₂O₁₁520.5211C-15 ester, C-11,12-epoxy
Yadanziolide CC₂₀H₂₄O₈392.408C-15 free alcohol, C-11 ketone

Natural Sources and Biosynthetic Origin

Isolation from Brucea antidysenterica and Related Species

Bruceanol C was first isolated from the African tree Brucea antidysenterica J.F. Miller (Simaroubaceae) in 1988 by Okano and colleagues during a systematic investigation of antitumor agents from this medicinal plant [4] [6]. The compound typically accumulates in the fruit and stem bark alongside structurally related quassinoids such as bruceanols A, B, D, E, F, G, H, and bruceantinosides [4] [6] [8]. While B. antidysenterica remains its primary source, chemotaxonomic studies indicate its presence, albeit in lower concentrations, in closely related species like Brucea javanica (L.) Merr., widely distributed in Southeast Asia [8] [10]. The extraction process typically employs organic solvents (methanol, ethanol, or chloroform) followed by chromatographic purification using silica gel, HPLC, or countercurrent chromatography to isolate this specific quassinoid from complex plant matrices [4] [6].

Biogeographic Distribution of Source Plants

Plants producing Bruceanol C occupy specific tropical and subtropical ecological niches. Brucea antidysenterica is indigenous to the Afro-montane regions, particularly Ethiopia’s highlands, where it thrives in open woodlands and forest margins at elevations of 1,500–3,000 meters [8]. Its relative, Brucea javanica, exhibits a broader Southeast Asian and Australasian distribution, spanning from India and Sri Lanka through Myanmar, Thailand, Cambodia, Vietnam, Malaysia, Indonesia, the Philippines, and extending to northern Australia and Papua New Guinea [8] [10]. This species demonstrates ecological adaptability, growing in secondary forests, thickets, forest edges, and disturbed areas on sandy, loamy, or limestone-derived soils from sea level up to 900 meters elevation [8]. The discontinuous distribution of Brucea species in eastern Malesia suggests possible anthropogenic introduction, though their phytochemical richness remains consistent across native and introduced populations [8].

Historical Context of Discovery and Early Research

The discovery of Bruceanol C was reported in 1988 in the Journal of Natural Products by Okano, Fukamiya, Aratani, Tagahara, and Lee as part of a series titled "Antitumor Agents" [4]. This work stemmed from ongoing pharmacological screening of Simaroubaceae species, driven by traditional use of Brucea plants in treating dysentery, malaria, and tumors [6] [8]. Initial isolation efforts yielded bruceanols A and B in 1985, followed by bruceanol C in 1988, marking it as the third identified member of this bitter principle series from B. antidysenterica [4] [6]. Early pharmacological characterization revealed its exceptional cytotoxicity against KB human nasopharyngeal carcinoma and P388 murine leukemia cells, stimulating intense interest in its mechanism of action [4] [6]. Subsequent investigations by Lee and colleagues in the 1990s expanded the bruceanol family (e.g., bruceanols D–H), solidifying the structural diversity within this subclass and exploring structure-activity relationships [6]. Notably, bruceanol G, isolated in 1995, demonstrated ED₅₀ values of 0.44 μM (COLO-205 colon cancer) and 0.55 μM (KB), reinforcing the therapeutic potential of this chemical group [6].

Table 3: Milestones in Bruceanol C Research

YearResearch MilestoneKey ContributorsSignificance
1985Isolation of bruceanols A and B from B. antidysentericaOkano et al.Established foundation for bruceanol-class compounds
1988Discovery and structural elucidation of bruceanol COkano et al. [4]Identified compound with potent cytotoxic properties
1993Isolation of bruceanols D, E, FLee et al.Expanded structural diversity of bruceanol family
1995Discovery of bruceanols G and H; SAR studiesLee et al. [6]Confirmed cytotoxicity across tumor cell lines; explored C-15 modifications
2020sMechanistic studies on protein synthesis inhibitionMultiple groups [5]Elucidated molecular target engagement in cancer cells

Properties

CAS Number

114586-21-9

Product Name

Bruceanol C

IUPAC Name

methyl (2R,3S,6R,8S,12S,13S,14R,15R,16S,17R)-3-[(E)-5-acetyloxy-4,5-dimethyl-2-oxohex-3-enoyl]-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

Molecular Formula

C31H38O13

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C31H38O13/c1-12-8-17(34)24(37)29(6)15(12)10-18-30-11-42-31(27(40)41-7,25(38)21(36)23(29)30)22(30)19(26(39)43-18)20(35)16(33)9-13(2)28(4,5)44-14(3)32/h8-9,15,18-19,21-25,36-38H,10-11H2,1-7H3/b13-9+/t15-,18+,19+,21+,22+,23+,24+,25-,29-,30?,31+/m0/s1

InChI Key

ZIQXGRZNRFCISN-OFGJEKSYSA-N

SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)C(=O)C(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

Synonyms

bruceanol C

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)C(=O)C(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3C45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)C(=O)C(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.